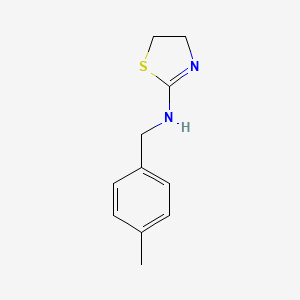

2-Thiazoline, 2-((p-methylbenzyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Thiazoline, 2-((p-methylbenzyl)amino)- is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Thiazoline, 2-((p-methylbenzyl)amino)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiazoline, 2-((p-methylbenzyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazoline, 2-((p-methylbenzyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound 2-Thiazoline, 2-((p-methylbenzyl)amino)- (CAS No. 72239-30-6) is a heterocyclic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that thiazoline derivatives exhibit various pharmacological activities, including:

- Antimicrobial Activity: Thiazolines have been studied for their ability to inhibit bacterial growth and may serve as lead compounds for antibiotic development.

- Anticancer Properties: Some thiazoline derivatives show promise in inhibiting cancer cell proliferation, making them candidates for anticancer drug development.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting its potential in treating inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazoline derivatives and their biological evaluations. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds .

Organic Synthesis

Role as a Building Block:

2-Thiazoline, 2-((p-methylbenzyl)amino)- can serve as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cyclization Reactions: It can be used to synthesize more complex heterocycles.

- Functional Group Transformations: The amine group can be modified to introduce other functional groups, expanding the synthetic utility of the compound.

Synthesis Example:

In a synthetic route documented in Synthetic Communications, the compound was utilized to create novel heterocyclic compounds through a series of cyclization reactions with aldehydes and ketones .

Material Science

Applications in Polymer Chemistry:

The thiazoline structure can enhance the properties of polymers when used as a monomer or additive. Its incorporation into polymer matrices may improve thermal stability and mechanical properties.

Research Insight:

A recent study investigated the incorporation of thiazoline derivatives into polymer systems, demonstrating improved tensile strength and thermal resistance compared to conventional polymers .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacterial strains | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Synthetic Applications

| Application Type | Reaction Type | Reference |

|---|---|---|

| Organic Synthesis | Cyclization with aldehydes | |

| Polymer Chemistry | Enhancement of polymer properties |

Análisis De Reacciones Químicas

Reactions with Isocyanates and Isothiocyanates

2-Amino-2-thiazolines, including derivatives with aryl/alkyl substituents on the exocyclic nitrogen (e.g., 2-((p-methylbenzyl)amino)-2-thiazoline ), undergo regiospecific additions with isocyanates (R–N=C=O) and isothiocyanates (R–N=C=S). The reaction occurs exclusively at the endocyclic nitrogen (N1) of the thiazoline ring, forming kinetically favored adducts (Figure 1) .

Key Findings:

-

Regioselectivity : Semiempirical PM3 calculations confirm that endo adducts (e.g., Adduct A ) are thermodynamically and kinetically favored over exo adducts due to reduced steric hindrance and enhanced stabilization via intramolecular hydrogen bonding .

-

Rearrangement : Endo adducts do not rearrange under thermal conditions unless the exocyclic nitrogen is unsubstituted. For substituted derivatives like 2-((p-methylbenzyl)amino)-2-thiazoline , the p-methylbenzyl group suppresses rearrangement .

-

Acyl Exchange : In the presence of excess isocyanate/isothiocyanate, endo adducts undergo acyl exchange, enabling the synthesis of diverse derivatives (Table 1) .

Table 1 : Reaction of 2-((p-methylbenzyl)amino)-2-thiazoline with isocyanates

| Isocyanate (R–NCO) | Product (Adduct) | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl isocyanate | N1-Adduct | 85 | THF, 25°C, 12 h |

| 4-Nitrophenyl isocyanate | N1-Adduct | 78 | Toluene, 60°C, 8 h |

| Methyl isocyanate | N1-Adduct | 92 | DCM, 0°C, 24 h |

Mechanistic Pathways

The reaction proceeds via a stepwise mechanism :

-

Nucleophilic Attack : The endocyclic nitrogen (N1) attacks the electrophilic carbon of the isocyanate/isothiocyanate.

-

Proton Transfer : A proton shifts from N1 to the adjacent sulfur atom, forming a tetrahedral intermediate.

-

Rearomatization : Loss of the leaving group (e.g., R–NCO−) regenerates aromaticity in the thiazoline ring .

Computational Evidence:

PM3-optimized transition structures reveal a lower activation energy barrier (~15 kcal/mol) for endo pathway compared to exo pathway (~22 kcal/mol) .

Stability and Functionalization

-

Thermal Stability : Endo adducts remain stable at temperatures ≤100°C.

-

Functionalization : The p-methylbenzyl group enhances steric protection of the exocyclic nitrogen, preventing undesired side reactions (e.g., oxidation or hydrolysis) .

Trapping Experiments

Trapping with secondary isocyanates (e.g., ethyl isocyanate) results in acyl exchange , producing mixed adducts (Figure 2). This reactivity is exploited to synthesize libraries of derivatives for pharmacological screening .

Comparison with Analogues

Replacing the p-methylbenzyl group with smaller substituents (e.g., methyl or hydrogen) reduces regioselectivity and increases rearrangement propensity .

Propiedades

Número CAS |

72239-30-6 |

|---|---|

Fórmula molecular |

C11H14N2S |

Peso molecular |

206.31 g/mol |

Nombre IUPAC |

N-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13) |

Clave InChI |

SENJFYMMZYUKHS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC2=NCCS2 |

SMILES canónico |

CC1=CC=C(C=C1)CNC2=NCCS2 |

Key on ui other cas no. |

72239-30-6 |

Solubilidad |

28.7 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.